Product packaging for 1-Methyl-4-(4-nitrophenyl)piperazine(Cat. No.:CAS No. 16155-03-6)

1-Methyl-4-(4-nitrophenyl)piperazine

Cat. No.: B098782
CAS No.: 16155-03-6
M. Wt: 221.26 g/mol
InChI Key: GZNDUKANJZIZOT-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrophenyl)piperazine (CAS 16155-03-6) is a nitrophenylpiperazine derivative supplied as an orange to red solid. This compound serves as a versatile chemical intermediate and a key structural motif in developing novel bioactive molecules. Its primary research value lies in two key areas: antimicrobial development and enzyme inhibition studies. In antimicrobial research, the nitrofuranyl piperazine structural analogue of this compound, known as HC2210, demonstrates potent activity against Mycobacterium abscessus (Mab), a notoriously drug-resistant non-tuberculous mycobacterium . HC2210 is reported to be a bacteriostatic agent, about fivefold more potent than amikacin, and remains active against multidrug-resistant clinical isolates . Its mechanism of action involves reductive activation through a cofactor F420-dependent pathway and is associated with the induction of oxidative stress and disruption of lipid metabolism in bacterial cells . Furthermore, this chemical scaffold is investigated for its application in enzyme inhibition. Recent studies have explored various 4-nitrophenylpiperazine derivatives as novel inhibitors of tyrosinase, a key enzyme in melanin synthesis . These inhibitors work through a mixed inhibition mechanism, making them potential leads for therapeutic and cosmetic applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should refer to the available safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O2 B098782 1-Methyl-4-(4-nitrophenyl)piperazine CAS No. 16155-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNDUKANJZIZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385032
Record name 1-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16155-03-6
Record name 1-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 4 Nitrophenyl Piperazine

Strategies for Nucleophilic Aromatic Substitution in Piperazine (B1678402) Synthesis

The principal and most efficient method for synthesizing 1-methyl-4-(4-nitrophenyl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group on an activated aromatic ring by the nucleophilic nitrogen of 1-methylpiperazine (B117243). The presence of a strong electron-withdrawing group, such as a nitro group, in the para position of the benzene (B151609) ring is crucial for activating the ring towards nucleophilic attack.

Reaction of 1-Methylpiperazine with Substituted Nitrobenzenes

The SNAr reaction is typically carried out by reacting 1-methylpiperazine with a 4-substituted nitrobenzene (B124822). The substituent is a good leaving group, most commonly a halogen. 1-Fluoro-4-nitrobenzene (B44160) and 1-chloro-4-nitrobenzene (B41953) are frequently used starting materials. chemicalbook.comchemicalbook.com The reactivity of the halo-substituted nitrobenzene is dependent on the nature of the leaving group, with fluoride (B91410) being an excellent leaving group in SNAr reactions due to the high polarization of the C-F bond.

A general reaction scheme is as follows:

Reaction Scheme

Where X is a leaving group, typically F or Cl.

This reaction provides a direct and high-yielding route to the desired product. One specific example reports a 98% yield when reacting 1-methylpiperazine with a substituted nitrobenzene in the presence of potassium carbonate and dimethylformamide. chemicalbook.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, and reaction time.

Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. fishersci.co.ukDimethylformamide (DMF) is a commonly employed solvent that has been shown to give excellent yields. chemicalbook.comresearchgate.net Other solvents such as acetonitrile , ethanol, and N-Methylpyrrolidone (NMP) have also been used in the synthesis of N-arylpiperazines. fishersci.co.ukgoogle.com

One documented procedure specifies stirring the reaction mixture of 1-methylpiperazine, a substituted nitrobenzene, and potassium carbonate in DMF at room temperature (20 °C) for 2 hours, which resulted in a 98% yield of this compound. chemicalbook.com Heating is often employed to accelerate the reaction, with temperatures around 120-125 °C being used in some cases for the synthesis of related nitrophenyl-piperazine derivatives. google.com

Table 1: Reported Reaction Conditions for the Synthesis of this compound and Analogues
Substituted NitrobenzeneSolventBaseTemperatureTimeYieldReference
Substituted Nitrobenzene (unspecified)DMFK₂CO₃20 °C2 h98% chemicalbook.com
1-Chloro-4-nitrobenzeneN-MethylpyrrolidoneN,N-Diisopropylethylamine120-125 °C5-7 hNot specified google.com
Aryl Halide (general)EthanolK₂CO₃Reflux8-24 hNot specified fishersci.co.uk

Role of Inorganic Bases in Facilitating Synthesis

Inorganic bases play a crucial role in the synthesis of this compound by SNAr. The most commonly used base is potassium carbonate (K₂CO₃) . chemicalbook.comresearchgate.net The primary function of the base is to act as a scavenger for the acid (HX, where X is the leaving group) that is generated during the reaction.

The reaction between 1-methylpiperazine and the substituted nitrobenzene releases a proton from the secondary amine of the piperazine ring and the leaving group. The base neutralizes the acidic byproduct, preventing the protonation of the unreacted 1-methylpiperazine. If protonated, the 1-methylpiperazine would no longer be nucleophilic and the reaction would cease. By maintaining a basic environment, the nucleophilicity of the amine is preserved, allowing the reaction to proceed to completion. Other bases such as N,N-Diisopropylethylamine (Hünig's Base) have also been utilized. google.com

Multistep Synthetic Routes and Intermediate Compound Preparation

While the direct SNAr reaction is highly efficient, multistep routes can be employed for the synthesis of this compound and its derivatives, particularly when specific functionalities are desired on the precursors.

Synthesis of Precursors and Building Blocks for Derivatization

The primary precursors for the synthesis are 1-methylpiperazine and a 4-substituted nitrobenzene.

1-Methylpiperazine can be synthesized through various methods. One common industrial method involves the reaction of piperazine with formaldehyde (B43269) and hydrogen in the presence of a Raney nickel catalyst. google.com Another approach involves the reaction of di-Me oxalate (B1200264) with N-methylethylenediamine to form an intermediate which is then hydrogenated. chemicalbook.com

4-Substituted nitrobenzenes , such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, are typically commercially available. Their synthesis involves the nitration of the corresponding halobenzene.

Derivatization from the this compound Scaffold

The this compound molecule offers several sites for further chemical modification, making it a versatile scaffold for the synthesis of a diverse range of compounds.

A key and highly useful derivatization is the reduction of the nitro group to an amine, yielding 4-(4-aminophenyl)-1-methylpiperazine. This transformation is significant as the resulting primary aromatic amine can undergo a wide variety of subsequent reactions, including diazotization, acylation, and reductive amination. The reduction of aromatic nitro compounds can be achieved using various reagents, such as catalytic hydrogenation with Pd/C, or using reducing agents like tin(II) chloride or sodium dithionite. organic-chemistry.org

Purification and Isolation Techniques for Academic Research

The isolation and purification of this compound from reaction mixtures are critical steps to ensure the high purity required for analytical characterization and further research applications. Following synthesis, the crude product, which is typically a solid, must be purified to eliminate unreacted starting materials, reagents, and by-products. chemicalbook.com In an academic research setting, the most effective and commonly utilized purification methods are recrystallization and column chromatography.

Recrystallization is a primary technique for the purification of solid organic compounds. It leverages the differences in solubility between the target compound and impurities within a specific solvent at varying temperatures. The standard procedure involves dissolving the crude material in a minimal amount of a hot solvent to form a saturated solution. Upon controlled cooling, the pure compound crystallizes, leaving the impurities dissolved in the surrounding solution, known as the mother liquor.

While specific recrystallization protocols for this compound are not extensively detailed in the available literature, appropriate solvent systems can be inferred from established procedures for structurally analogous piperazine derivatives. The choice of solvent is paramount for a successful recrystallization, with the ideal solvent exhibiting high solubility for the compound at elevated temperatures and low solubility at ambient or reduced temperatures.

A related technique for purifying piperazine compounds involves the formation and subsequent precipitation of a salt. For example, crude piperazine can be purified by dissolving it in acetone (B3395972) and adding glacial acetic acid. This causes the piperazine diacetate salt to precipitate, which can then be isolated by filtration. google.com

The table below outlines various solvents and solvent systems that have been effectively used for the recrystallization of similar piperazine-containing compounds. core.ac.uknih.govgoogle.comprepchem.com

Table 1: Recrystallization Solvents for Piperazine Derivatives

Compound Type Solvent/System Reference
Phenylpiperazine Salt Ethanol core.ac.uk
Nitrophenylpiperazine Methanol / Ethyl Acetate nih.gov
Piperazine-ring Compound Isopropanol google.com

Column chromatography is a highly effective and widely used purification method that separates chemical compounds based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it. For non-volatile and thermally stable compounds such as this compound, column chromatography using silica (B1680970) gel as the stationary phase is a standard and indispensable technique in research laboratories. tygersci.com

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude product is dissolved in a small volume of solvent and applied to the top of the silica column. An eluent, which can be a single solvent or a mixture of solvents, is then passed through the column. Separation occurs as the different components of the mixture travel down the column at different rates, determined by their polarity and affinity for the stationary phase.

Although a specific set of conditions for the chromatographic purification of this compound is not explicitly described, a relevant example can be found in the purification of a related compound. A complex N-methylpiperazine derivative was purified using column chromatography on an alumina (B75360) stationary phase with chloroform (B151607) as the eluent. prepchem.com Based on the structure of this compound, a system employing silica gel with a mobile phase composed of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is expected to provide effective separation. The precise ratio of these solvents is typically optimized using preliminary thin-layer chromatography (TLC) analysis.

Table 2: Potential System for Chromatographic Purification

Parameter Description
Stationary Phase Silica Gel (or Alumina) prepchem.comtygersci.com
Potential Mobile Phase Hexane / Ethyl Acetate Gradient

| Example Eluent (Related Compound) | Chloroform prepchem.com |

Pharmacological and Biological Activity Investigations of 1 Methyl 4 4 Nitrophenyl Piperazine and Its Derivatives

Assessment of Anti-Proliferative and Cytotoxic Activities in Cellular Models

The evaluation of 1-Methyl-4-(4-nitrophenyl)piperazine derivatives in cellular models has revealed significant anti-proliferative and cytotoxic properties. These activities have been primarily investigated in the context of cancer cell lines, with a focus on understanding their efficacy both as standalone agents and in combination with existing cancer therapies.

In Vitro Efficacy against Cancer Cell Lines (e.g., non-small-cell lung cancer, A549, H460)

Arylpiperazine derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. nih.gov For instance, certain quinoxalinyl–piperazine (B1678402) compounds have been shown to inhibit the proliferation of multiple cancer cell lines, including non-small-cell lung cancer cell line A549, with a high degree of potency. nih.gov The broad anti-proliferative activity of these derivatives highlights the potential of the arylpiperazine scaffold in the development of new anticancer agents. nih.gov

Research into specific derivatives has provided quantitative measures of their cytotoxic potential. The half-maximal inhibitory concentration (IC₅₀) values for one such quinoxalinyl-piperazine compound against a panel of human cancer cell lines are presented below, illustrating its efficacy. nih.gov

Table 1: In Vitro Cytotoxicity of a Quinoxalinyl-Piperazine Derivative (Compound 30)

Synergistic Effects with Established Anti-Cancer Agents (e.g., PARP1 inhibitors)

The therapeutic potential of arylpiperazine derivatives can be enhanced through combination with other anti-cancer drugs. Studies have shown that certain quinoxalinyl–piperazine compounds exhibit a synergistic inhibitory effect when used alongside conventional chemotherapeutic agents such as paclitaxel, doxorubicin, gemcitabine, and cisplatin. nih.gov

Furthermore, a strategic approach to combination therapy involves targeting multiple nodes of the DNA Damage Response (DDR) pathway. Preclinical studies have demonstrated that combining Poly(ADP-ribose) polymerase (PARP) inhibitors with inhibitors of WEE1, a critical cell cycle checkpoint kinase, results in a synergistic anticancer effect. mdpi.com Given that some potent WEE1 inhibitors are derivatives of the piperazine scaffold, this suggests a rational basis for exploring the synergistic potential of such derivatives with PARP inhibitors. nih.govnih.gov

Enzyme Inhibition and Modulation of Protein Activity

Derivatives of this compound have been investigated for their ability to inhibit key enzymes and modulate protein activities that are crucial for cancer cell survival and proliferation. These investigations have primarily centered on kinases involved in cell signaling and cell cycle regulation.

Targeting of Tyrosine Kinases (e.g., EGFR, ALK)

The compound this compound serves as a key reagent in the synthesis of diaminopyrimidines designed as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are implicated in non-small-cell lung cancer. It is also utilized in the preparation of disubstituted pyrimidine (B1678525) compounds that function as inhibitors of both EGFR and Anaplastic Lymphoma Kinase (ALK).

The piperazine scaffold is a common feature in many potent tyrosine kinase inhibitors. For example, various rhodanine–piperazine hybrids have been designed and evaluated as potential inhibitors of EGFR and other related kinases like HER2. nih.gov The inhibitory activities of some of these derivatives against EGFR are summarized below.

Table 2: EGFR Inhibitory Activity of Bis-thiohydantoin Derivatives

Inhibition of WEE1 Kinase Activity

The piperazine moiety is a key structural component of several potent kinase inhibitors, including those that target the WEE1 kinase. WEE1 is a critical regulator of the G2/M cell cycle checkpoint and is a promising target for cancer therapy, particularly in tumors with p53 mutations. researchgate.net

A prominent example is AZD1775, a potent small molecule inhibitor of WEE1 that is currently under evaluation in clinical trials. nih.gov The chemical structure of AZD1775 features a phenyl-piperazine group that binds in a solvent-exposed pocket of the kinase. nih.gov Structural analyses have indicated that the N-methyl-piperazine moiety of AZD1775 is solvent-exposed upon binding to the kinase, a feature that has been exploited in the design of new analogs. nih.gov The presence of this piperazine derivative in a clinically relevant WEE1 inhibitor underscores the importance of this scaffold in targeting this particular enzyme.

Induction of Degradation of Specific DNA-Binding Proteins (e.g., And1)

A comprehensive review of the scientific literature did not yield specific studies concerning the induction of degradation of the DNA-binding protein And1 (acidic nucleoplasmic DNA-binding protein 1) by this compound or its derivatives. Targeted protein degradation is an emerging therapeutic strategy, often employing technologies like PROTACs (PROteolysis TArgeting Chimeras), but the application of this approach using arylpiperazine derivatives against specific DNA-binding proteins such as And1 has not been documented in the available research.

Broader Biological Spectrum and Emerging Applications

The antiviral potential of piperazine derivatives has been an area of active research, with various studies exploring their efficacy against a range of viruses. While specific antiviral investigations targeting this compound are not extensively documented in peer-reviewed literature, the broader class of (nitrophenyl)piperazine and related heterocyclic compounds has shown promise. For instance, studies on nitrophenylfuran derivatives have led to the synthesis of compounds that were subsequently screened for their antiviral properties, including activity against HIV-1. nih.gov Similarly, flavonoid derivatives that incorporate a piperazine sulfonyl moiety have been designed and synthesized, demonstrating notable inhibitory effects against the Tobacco Mosaic Virus (TMV) in plant models. semanticscholar.org These findings suggest that the piperazine scaffold, often in combination with a nitroaromatic group, can be a valuable pharmacophore in the development of novel antiviral agents. Further research is warranted to specifically elucidate the antiviral activity profile of this compound.

Derivatives of (4-nitrophenyl)piperazine have demonstrated significant potential as antibacterial agents, particularly against resilient Gram-positive bacteria. A notable example is the novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), which has shown excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In vitro studies confirmed that NPDM is a potent agent against MRSA, inducing time-dependent growth inhibition. nih.gov

Another class of compounds, novel Mannich bases incorporating a 4-nitrophenylpiperazine moiety, has also been synthesized and evaluated. One such derivative displayed favorable activity against Gram-positive bacteria, including staphylococci and Bacillus subtilis, as well as against Gram-negative Enterobacteriaceae rods like Escherichia coli and Klebsiella pneumoniae. nih.gov Research has also explored the synthesis of various piperazine derivatives, including those starting from 1-ethyl-4-(4-nitrophenyl)piperazine, which have yielded compounds with high activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net These collective findings underscore the value of the (4-nitrophenyl)piperazine scaffold in the development of new antibacterial agents.

CompoundBacterial StrainMIC (µg/mL)Reference
NPDM¹MRSA ATCC 433000.5 nih.gov
S. aureus ATCC 292130.5 nih.gov
AD₃ (Clinical MRSA)0.5 nih.gov
144 (Clinical MRSA)0.5 nih.gov
Mannich Base Derivative²S. aureus ATCC 25923125 nih.gov
B. cereus ATCC 11778125 nih.gov
E. coli ATCC 25922250 nih.gov
K. pneumoniae ATCC 13883500 nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of selected (4-nitrophenyl)piperazine derivatives against various bacterial strains.

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes, and its overproduction by the neuronal isoform (nNOS) is implicated in neurodegenerative disorders. nih.gov Consequently, developing selective nNOS inhibitors is a significant therapeutic goal. nih.gov The piperazine scaffold has been explored in the design of such inhibitors.

While direct studies on this compound as a NOS inhibitor are limited, research into related structures provides valuable insights. Structure-activity relationship studies on piperazine-based compounds have shown that modifications to the groups attached to the piperazine ring can influence potency and selectivity for nNOS over other isoforms like endothelial NOS (eNOS). nih.gov For example, introducing an sp2-hybridized group distal to the piperazine ring was found to increase nNOS/eNOS selectivity. nih.gov Furthermore, a new nitrate derivative of piperazine, 1-(3-piperidinepropionyl)-4-(2-nitrooxy-3-piperidinepropyl) piperazine trihydrochloride (NO-P), has been investigated as an NO-donor, demonstrating the compatibility of the piperazine structure with modulation of the NO pathway. nih.gov These studies suggest the potential of piperazine derivatives, including those with nitro-functional groups, to interact with the NO system, though specific inhibitory activity for this compound requires further investigation.

Elucidation of Structure Activity Relationships Sar and Rational Molecular Design

Influence of Substituents on the Piperazine (B1678402) Ring and Phenyl Moiety on Biological Activity

The biological profile of 1-Methyl-4-(4-nitrophenyl)piperazine is highly sensitive to substitutions on its core structure. Modifications to the N-methyl group, the piperazine ring itself, and the 4-nitrophenyl moiety can dramatically alter its pharmacological properties.

The substituent at the N1 position of the piperazine ring plays a critical role in modulating the biological activity of arylpiperazine compounds. While the methyl group in this compound defines its basic structure, altering this group can significantly impact potency and efficacy.

Initial SAR analyses in related series have shown that replacing the N-methyl group with larger alkyl groups or other functionalities can lead to varied outcomes. For instance, in some classes of bioactive piperazines, compounds with an unsubstituted N-H piperazine have demonstrated greater activity compared to their N-methylated counterparts. This suggests that the methyl group may not be optimal for all targets and that a hydrogen bond donor at this position could be beneficial for certain receptor interactions.

In a study of 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, the moiety at the N1 position was varied to include benzyl (B1604629), substituted benzyl, and indole (B1671886) groups. The results indicated that these modifications had a profound impact on inhibitory activity. An indole moiety, for instance, conferred the highest potency in the series, highlighting the significance of this position for molecular recognition and binding. nih.gov

N1-Substituent on 4-(4-Nitrophenyl)piperazine CoreObserved Effect on Biological Activity (Example: Tyrosinase Inhibition) nih.gov
-HBaseline activity; allows for potential H-bond donation.
-CH₃ (Methyl)Often confers metabolic stability but may not be optimal for potency.
-CH₂-Ph (Benzyl)Moderate activity, introduces hydrophobic interactions.
Indole-3-acetylSignificantly improved potency compared to benzyl or methyl groups.

The 4-nitrophenyl group is a key structural feature, characterized by the strong electron-withdrawing nature of the para-nitro substituent. This influences the electronic properties of the entire molecule and its interaction with biological targets.

Studies on arylpiperazines have consistently shown that both the nature and position of substituents on the phenyl ring are critical determinants of activity. For ligands targeting serotonin (B10506) 5-HT(1A) and dopamine (B1211576) D(2A) receptors, it has been observed that para-substitution with potent electron-withdrawing groups, such as a nitro group, leads to a significant decrease in binding affinity. nih.govresearchgate.net This suggests that for these specific receptors, an electron-rich aromatic system is preferred over an electron-deficient one.

Furthermore, the position of the nitro group is crucial. In a series of nitrophenylpiperazine-based tyrosinase inhibitors, the placement of the nitro group at the para (4-position) or meta (3-position) did not enhance potency compared to an unsubstituted phenyl ring. nih.gov This indicates that the electronic deactivation of the ring by the nitro group can be detrimental to the binding affinity for certain enzymes. Conversely, substitutions with electron-donating groups or less deactivating halogens at different positions can enhance activity, depending on the specific target. nih.govmdpi.com

Substituent on Phenyl Ring of 1-ArylpiperazinePositionGeneral Effect on Receptor Affinity (e.g., 5-HT1A) nih.govresearchgate.net
-H (Unsubstituted)-Baseline affinity.
-OCH₃ (Methoxy)para (4)Increased affinity (electron-donating).
-Cl (Chloro)para (4)Variable effect, generally less detrimental than -NO₂.
-NO₂ (Nitro)para (4)Strongly reduced affinity (electron-withdrawing).
-NO₂ (Nitro)meta (3)Reduced affinity, but positional effects can alter the impact compared to para. nih.gov

The three-dimensional shape of this compound is a critical factor for its interaction with a receptor's binding site. Arylpiperazines are flexible molecules, but they often adopt a preferred conformation when binding to their biological target. This "bioactive conformation" is essential for optimal receptor recognition.

For 1-arylpiperazines, a key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the piperazine ring. Computational and X-ray crystallographic studies have shown that the electronic nature of the substituent on the phenyl ring influences this conformation. The presence of a strong electron-withdrawing group, such as the 4-nitro group, increases the conjugation between the lone pair of electrons on the anilinic nitrogen (N4 of the piperazine) and the π-system of the phenyl ring. This electronic effect favors a more coplanar arrangement between the two rings. nih.gov

This relatively coplanar conformation is widely suggested to be the bioactive conformation for many arylpiperazines, particularly those acting as serotonin receptor agonists. nih.govscilit.com By adopting this specific shape, the molecule can present its key pharmacophoric features to the receptor in the correct spatial orientation for effective binding. Rigid analogues designed to mimic this coplanar structure have shown high affinity for serotonin receptors, further supporting this hypothesis. nih.govscilit.com

Pharmacophore Modeling and Ligand-Target Interaction Studies

Rational drug design relies on understanding the essential structural features required for a molecule to exert its biological effect and how it interacts with its target at a molecular level. Pharmacophore modeling and computational docking are powerful tools used to achieve this.

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For the arylpiperazine class of compounds, a well-established pharmacophore has been identified for interaction with various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.

The essential features of this pharmacophore include:

An Aromatic Ring: The 4-nitrophenyl group serves as a crucial hydrophobic and π-stacking region, which often interacts with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor's binding pocket.

A Basic, Ionizable Nitrogen: The N1 nitrogen of the piperazine ring is typically protonated at physiological pH. This positive charge allows it to form a critical ionic bond or salt bridge with an acidic amino acid residue, most commonly an aspartate, in the binding site.

A Specific Spatial Arrangement: The distance and relative orientation between the center of the aromatic ring and the basic nitrogen are critical. This spatial relationship ensures that the molecule can simultaneously engage with both the hydrophobic pocket and the acidic anchoring point within the receptor.

Computational docking is a molecular modeling technique used to predict the preferred orientation of a ligand when bound to a receptor. These studies provide valuable insights into the specific interactions that stabilize the ligand-receptor complex.

For arylpiperazine ligands binding to aminergic GPCRs, docking simulations consistently show the aryl moiety binding deep within a hydrophobic pocket formed by several transmembrane helices. The 4-nitrophenyl group of this compound would be predicted to engage in interactions within this pocket.

The protonated N1-methylpiperazine portion extends towards the extracellular side of the receptor, where the positively charged nitrogen forms a strong, charge-assisted hydrogen bond with a highly conserved aspartate residue. This interaction is considered a primary anchor point for many aminergic GPCR ligands. Docking simulations performed on various nitrophenylpiperazine derivatives have helped elucidate these enzyme-inhibitor interactions and rationalize observed SAR data. nih.govbohrium.com These computational investigations are vital for understanding the molecular basis of ligand recognition and for designing new derivatives with improved affinity and selectivity.

Design and Synthesis of Advanced Analogues for Enhanced Potency and Selectivity

The development of advanced analogues of this compound is a multifaceted process that leverages insights from preliminary SAR studies. The goal is to synthesize novel compounds with superior biological activity and a more favorable therapeutic window.

Lead optimization is an iterative process that involves cycles of molecular design, chemical synthesis, and biological evaluation. This cyclical approach allows for the gradual refinement of the lead structure to achieve desired therapeutic properties. The arylpiperazine scaffold is a versatile template that allows for systematic modifications to probe interactions with biological targets. mdpi.com

A common starting point in the optimization of N-arylpiperazine derivatives is the modification of the aryl ring. For instance, in a series of nitrophenylpiperazine derivatives developed as tyrosinase inhibitors, various substituents were introduced at the N-1 position of the piperazine ring to explore the impact on inhibitory activity. nih.gov This highlights a key strategy: exploring the chemical space around a core scaffold to identify favorable substitutions.

The optimization process can be guided by computational methods, such as molecular docking, which can predict the binding modes of designed analogues within a target's active site. nih.gov This in silico analysis helps prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the optimization process.

An illustrative iterative design cycle for analogues of this compound could involve the following steps:

Initial Modification: Replace the nitro group with other electron-withdrawing or electron-donating groups to assess the electronic requirements for activity.

Synthesis and Biological Testing: Synthesize a small library of analogues with varied substituents on the phenyl ring and evaluate their biological activity.

SAR Analysis: Analyze the relationship between the physicochemical properties of the substituents (e.g., Hammett constants, lipophilicity) and their biological effect.

Refined Design: Based on the SAR data, design a new set of analogues with potentially improved activity. For example, ifpara-substitution with a halogen proves beneficial, further exploration of different halogens or di-substituted patterns would be warranted.

This iterative process is continued until a candidate with a desired profile of potency, selectivity, and pharmacokinetic properties is identified.

The following table illustrates a hypothetical SAR exploration based on modifications of the 4-nitrophenyl moiety, with data extrapolated from studies on related arylpiperazine series.

Compound IDR1 (Phenyl Substituent)R2 (Piperazine N1-Substituent)Relative Potency
Lead 4-NO₂CH₃1.0
Analogue 14-ClCH₃1.5
Analogue 24-FCH₃1.2
Analogue 34-OCH₃CH₃0.8
Analogue 43-NO₂CH₃0.5
Analogue 54-NO₂C₂H₅0.9
Analogue 64-NO₂H0.3
This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for a specific target.

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in lead optimization. cambridgemedchemconsulting.com This approach can be used to fine-tune a molecule's activity, improve its metabolic stability, reduce toxicity, or alter its pharmacokinetic profile without drastically changing its interaction with the biological target.

For the this compound scaffold, several isosteric replacements can be envisioned:

Nitro Group Replacements: The nitro group is a strong electron-withdrawing group but can sometimes be associated with toxicity. Classical bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl (-SO₂R) groups. These replacements maintain the electron-withdrawing nature of the substituent, which may be crucial for activity, while potentially mitigating undesirable metabolic pathways associated with the nitro functionality.

Phenyl Ring Replacements: The phenyl ring can be replaced with various heteroaromatic rings such as pyridine (B92270), thiophene, or thiazole. cambridgemedchemconsulting.com For example, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's solubility and binding interactions. The position of the nitrogen atom within the ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) would be a critical parameter to investigate.

The following table provides examples of potential isosteric replacements for the this compound scaffold and their rationale.

Original MoietyBioisosteric ReplacementRationale for Replacement
4-Nitrophenyl4-CyanophenylMaintain electron-withdrawing character, potentially reduce toxicity.
4-Nitrophenyl4-(Trifluoromethyl)phenylStrong electron-withdrawing group, may enhance metabolic stability.
PhenylPyridylIntroduce hydrogen bond acceptor, modulate solubility and binding.
PiperazineHomopiperazineAlter conformational flexibility and basicity.
MethylEthylProbe steric tolerance at the N1 position of the piperazine ring.
This table is for illustrative purposes and does not represent actual experimental data.

Through the judicious application of iterative design cycles and the exploration of isoelectronic and isosteric replacements, the initial properties of this compound can be systematically optimized to yield advanced analogues with enhanced therapeutic potential.

Mechanistic Insights into the Molecular and Cellular Actions of 1 Methyl 4 4 Nitrophenyl Piperazine

Target Identification and Validation Methodologies

Direct target identification and validation studies for 1-methyl-4-(4-nitrophenyl)piperazine are not extensively documented. However, its role as a precursor in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), allows for a discussion of the common methodologies employed for such derivative compounds. chemicalbook.comorchid-chem.comnih.gov

Common Methodologies for Target Identification:

Affinity Chromatography: This technique is often used to isolate and identify the cellular targets of a small molecule. The compound of interest, or a derivative, is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.

Computational Docking: Molecular docking simulations are used to predict the binding orientation and affinity of a small molecule to the active site of a known protein target. nih.gov For derivatives of this compound, docking studies have been instrumental in predicting their interaction with the ATP-binding pocket of kinases like EGFR. nih.gov

Kinase Profiling: Broad panels of kinases are used to screen for the inhibitory activity of a compound. This helps to determine the selectivity of the compound and identify its primary targets as well as any off-target effects.

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the target. nih.gov

Target Validation Techniques:

Cell-Based Assays: Once a potential target is identified, cell-based assays are used to confirm that the compound's biological effects are mediated through this target. This can involve using cell lines with known mutations in the target protein or using techniques like siRNA to knock down the expression of the target and observing if the compound's activity is diminished.

In Vivo Models: Animal models, such as xenograft models in which human tumor cells are implanted into immunocompromised mice, are used to validate the efficacy of the compound against the identified target in a living organism. nih.gov

The piperazine (B1678402) moiety, a core component of this compound, is a common scaffold in medicinal chemistry, known to be a versatile building block for compounds targeting a variety of receptors and enzymes. mdpi.comontosight.ai

Gene Expression and Proteomic Profiling in Response to Compound Treatment

Gene Expression Profiling:

Treatment of cancer cells with EGFR inhibitors typically leads to significant changes in the expression of genes involved in cell cycle progression, apoptosis, and metastasis. Microarray or RNA-sequencing (RNA-Seq) analyses often reveal the downregulation of genes that promote cell proliferation, such as cyclins and cyclin-dependent kinases, and the upregulation of genes that induce cell cycle arrest or apoptosis.

Proteomic Profiling:

Proteomic studies, often utilizing techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry, can identify changes in protein expression and post-translational modifications upon treatment with a compound. For EGFR inhibitors, proteomic analyses would be expected to show decreased phosphorylation of EGFR itself and its downstream signaling partners.

Table 1: Representative Gene and Protein Changes Following EGFR Inhibition

Category Gene/Protein Expected Change Cellular Function
Cell Cycle Cyclin D1DownregulationPromotes G1/S phase transition
p27/Kip1UpregulationCell cycle inhibitor
Apoptosis Bcl-2DownregulationAnti-apoptotic
BaxUpregulationPro-apoptotic
Signaling p-EGFRDownregulationReceptor activation
p-AktDownregulationPro-survival signaling
p-ERKDownregulationProliferation signaling

This table is illustrative of expected changes based on the activity of EGFR inhibitors, which can be synthesized from this compound, and does not represent direct data from the compound itself.

Investigation of Downstream Signaling Cascades and Effector Molecules

The primary known utility of this compound is in the synthesis of compounds targeting EGFR. chemicalbook.comorchid-chem.com Therefore, the investigation of downstream signaling cascades focuses on those modulated by EGFR. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates several signaling pathways that are crucial for cell growth, proliferation, and survival. nih.gov

Key Downstream Signaling Pathways of EGFR:

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation. Inhibition of EGFR prevents the activation of Ras and the subsequent phosphorylation cascade, leading to decreased cell division. clinpgx.org

PI3K-Akt-mTOR Pathway: This pathway is critical for cell survival and growth. By blocking EGFR, the activation of PI3K and subsequent phosphorylation of Akt are inhibited, which can lead to the induction of apoptosis. clinpgx.org

JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation. EGFR inhibition can block the activation of STAT proteins, which are transcription factors for genes involved in these processes. clinpgx.org

The investigation of these pathways typically involves techniques such as Western blotting to detect the phosphorylation status of key proteins (e.g., Akt, ERK), and reporter gene assays to measure the activity of transcription factors.

Unraveling Mechanisms of Resistance in Biological Systems

While there is no information on resistance to this compound itself, resistance to the EGFR inhibitors synthesized from it is a significant clinical challenge. nih.gov Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors.

Mechanisms of Acquired Resistance to EGFR Inhibitors:

Secondary Mutations in the Target Protein: The most common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. This mutation increases the affinity of the receptor for ATP, reducing the efficacy of the inhibitor. nih.gov

Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass the blocked EGFR pathway. For example, amplification of the MET oncogene can lead to the activation of the PI3K-Akt pathway, even in the presence of an EGFR inhibitor.

Histological Transformation: In some cases, tumors can undergo a change in their cellular makeup, for instance, transforming from non-small cell lung cancer to small cell lung cancer, which is inherently less dependent on EGFR signaling.

Table 2: Common Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors

Mechanism Description Example
On-Target Alterations Mutations in the EGFR gene that prevent inhibitor binding.T790M mutation
Bypass Track Activation Amplification or activation of alternative signaling pathways.MET amplification, HER2 amplification
Downstream Mutations Mutations in components of the downstream signaling pathways.KRAS mutations
Phenotypic Changes Conversion of cancer cells to a different cell type.Epithelial-to-mesenchymal transition (EMT)

This table summarizes resistance mechanisms to EGFR inhibitors, for which this compound is a synthetic precursor.

Preclinical Research and Therapeutic Implications of 1 Methyl 4 4 Nitrophenyl Piperazine Analogues

Potential Applications in Oncology and Cancer Therapy

Non-Small-Cell Lung Cancer (NSCLC) as a Therapeutic Focus

Non-Small-Cell Lung Cancer (NSCLC) is the most prevalent type of lung cancer, making up approximately 85% of all cases. nih.govdrugs.com The development of targeted therapies has significantly improved treatment for NSCLC patients with specific genetic mutations. mdpi.com These therapies often target kinases, such as epidermal growth factor receptor (EGFR), which are crucial for tumor growth and development. nih.govmdpi.com

While research into 1-methyl-4-(4-nitrophenyl)piperazine analogues for NSCLC is still emerging, the broader class of piperazine (B1678402) derivatives has shown promise in cancer therapy. nih.govresearchgate.net For instance, certain indenopyrazole compounds have demonstrated antitumor activity against A549 human lung adenocarcinoma cells. nih.gov One particular compound showed a greater cytotoxic effect than the established EGFR inhibitor, erlotinib. nih.gov This highlights the potential for developing novel piperazine-containing molecules as effective agents for NSCLC.

Role in Overcoming Radiotherapy Resistance

Radiotherapy is a key treatment for many cancers, but its effectiveness can be limited by radioresistance. nih.govmdpi.com This resistance can be influenced by various factors within the tumor microenvironment and cellular signaling pathways. mdpi.com Overcoming this resistance is a significant challenge in cancer therapy. frontiersin.org

Research has shown that certain nanoparticles, such as iron-platinum metal alloy nanoparticles (FePt NPs), can act as radiation sensitizers, particularly in tumors that overexpress specific transporters. nih.gov This suggests that targeted delivery of sensitizing agents could be a viable strategy. While direct studies on this compound in this context are limited, the exploration of novel compounds to enhance radiotherapy efficacy is an active area of research. For example, downregulating specific long non-coding RNAs has been shown to increase the sensitivity of breast cancer cells to radiation. nih.gov The development of piperazine analogues that can modulate these resistance pathways could be a promising avenue for future research.

Synthetic Lethality Strategies in Cancer Treatment

Synthetic lethality is a promising approach in cancer therapy where the combination of two non-lethal genetic alterations leads to cell death. mdpi.comnih.gov This strategy can be used to selectively target cancer cells with specific mutations, such as those in the BRCA1/2 genes, while sparing normal cells. nih.gov Poly (ADP-ribose) polymerase (PARP) inhibitors are a well-known example of drugs that exploit synthetic lethality. nih.govnih.gov

This strategy is being explored to overcome resistance to targeted therapies. foxchase.org For instance, in cancers treated with EGFR inhibitors, researchers have identified other proteins that, when also inhibited, lead to cell death. foxchase.org This "two-hit" approach can make targeted therapies more effective. While specific research on this compound in synthetic lethality is not yet available, the broader field is rapidly advancing, offering potential future applications for novel compounds that can engage in these synergistic interactions.

Exploration in Other Disease Areas Based on Observed Biological Activities

Infectious Diseases (Antiviral, Antibacterial)

Piperazine derivatives have been extensively studied for their potential as antimicrobial agents. researchgate.netontosight.airesearchgate.net The emergence of bacterial resistance to existing drugs necessitates the development of new antibacterial compounds. researchgate.net

One study synthesized a series of novel N-phenylpiperazines and tested their activity against various pathogens. researchgate.net Two derivatives of 1-(4-nitrophenyl)piperazine (B103982) showed notable inhibitory activity against M. kansasii and M. marinum. researchgate.net Another derivative demonstrated the highest activity against the fungus F. avenaceum. researchgate.net

In a different study, a pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazine moiety, showed excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound was found to be a potent bactericidal agent. nih.gov Furthermore, piperazine derivatives conjugated with 1,3,4-thiadiazole (B1197879) have shown significant antibacterial activity, particularly against gram-negative bacteria like E. coli. mdpi.com

Antibacterial and Antifungal Activity of 1-(4-nitrophenyl)piperazine Derivatives
CompoundTarget OrganismActivity (MIC)Source
1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.4 µM researchgate.net
1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0 µM researchgate.net
1-3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl-4-(4-nitrophenyl)piperazinediium dichlorideM. marinum15.0 µM researchgate.net
1-(2-Hydroxy-3-[4-(2-propoxyethoxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)-piperazinediium dichlorideF. avenaceum14.2 µM researchgate.net
22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM)MRSAExcellent in vitro activity nih.gov

Inflammatory Conditions

The piperazine moiety is a key component in many compounds with anti-inflammatory properties. researchgate.netmdpi.com These derivatives can act as antagonists for histamine (B1213489) and serotonin (B10506) receptors, which are involved in inflammation. mdpi.com

One study investigated a new piperazine derivative, LQFM-008, and found that it possessed both anti-inflammatory and anti-nociceptive effects. nih.gov In a carrageenan-induced paw edema test, this compound significantly reduced swelling. nih.gov Another piperazine compound, LQFM182, also demonstrated anti-inflammatory activity by reducing edema and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

A series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized and showed potent anti-inflammatory activities in vivo. researchgate.netmdpi.com Some of these compounds exhibited anti-inflammatory effects comparable to or even greater than aspirin (B1665792) and indomethacin. researchgate.netmdpi.com In vitro studies with these compounds on RAW264.7 macrophages showed a significant, dose-dependent inhibition of lipopolysaccharide (LPS)-induced release of IL-6 and TNF-α. researchgate.net

Anti-inflammatory Activity of Piperazine Derivatives
CompoundModelEffectSource
LQFM-008Carrageenan-induced paw edemaReduced edema nih.gov
LQFM182Carrageenan-induced paw edema and pleurisyReduced edema, cell migration, and levels of TNF-α and IL-1β nih.gov
Methyl salicylate derivatives with piperazine (M15, M16)Xylol-induced ear edema and carrageenan-induced paw edemaAnti-inflammatory activity equal to or greater than aspirin and indomethacin researchgate.netmdpi.com
Methyl salicylate derivative M16LPS-induced inflammation in RAW264.7 macrophagesSignificantly inhibited the release of IL-6 and TNF-α researchgate.net

Development as Research Tools in Chemical Biology

The compound this compound and its analogues have become valuable research tools in chemical biology, primarily due to their ability to interact with specific biological targets. Their utility spans from serving as foundational scaffolds for developing more complex inhibitors to acting as probes for studying cellular pathways and biological transport mechanisms.

One of the key applications of this compound is as a reagent in the synthesis of targeted inhibitors. For instance, it has been instrumental in the preparation of diaminopyrimidines, which act as both reversible and irreversible inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. chemicalbook.com These inhibitors are crucial for research into treatments for non-small-cell lung cancer. chemicalbook.com Similarly, this compound has been used to create disubstituted pyrimidine (B1678525) compounds that function as inhibitors for EGFR and Anaplastic Lymphoma Kinase (ALK), both of which are significant targets in cancer research. chemicalbook.com

Analogues of this compound have also been developed to probe the function of monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). nih.gov These transporters are critical for regulating neurotransmission and are the targets for many therapeutic drugs and substances of abuse. nih.gov The development of selective ligands for these transporters is a significant area of research. By modifying the core piperazine structure, researchers have been able to create a range of compounds with varying affinities and selectivities for DAT, NET, and SERT, thereby providing tools to dissect the roles of these individual transporters in neurological processes. nih.gov

Furthermore, derivatives of the nitrophenylpiperazine scaffold are being explored for their potential to mitigate the adverse effects of medical treatments, such as radiation therapy. For example, the analogue 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) has been shown to preserve cognitive function in mice following brain irradiation. nih.govbiorxiv.orgresearchgate.net Research indicates that NSPP mitigates radiation-induced toxicity to normal brain tissue. nih.govbiorxiv.orgresearchgate.net It appears to achieve this by increasing the number of neural stem and progenitor cells and inhibiting the activation of microglia, which are involved in the inflammatory response following radiation. nih.govresearchgate.net This makes NSPP and similar compounds important research tools for understanding and potentially counteracting the neurological side effects of cancer therapies. nih.govbiorxiv.orgresearchgate.net

The versatility of the nitrophenylpiperazine core structure allows for the generation of diverse chemical libraries. These libraries can then be screened to identify compounds with specific biological activities. For instance, nitrofuranyl methylpiperazines, which share a similar structural motif, have been identified as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov This highlights the role of this chemical class in drug discovery and in studying the mechanisms of antibiotic resistance.

Below is a table summarizing the research applications of this compound and its analogues:

Compound/Analogue ClassResearch ApplicationBiological Target/ProcessKey Findings
This compoundSynthesis of Kinase InhibitorsEGFR and ALK Tyrosine KinasesServes as a key reagent in creating targeted inhibitors for cancer research. chemicalbook.com
Substituted Phenylpiperazine AnaloguesProbing Monoamine Transporter FunctionDopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) TransportersModifications to the piperazine scaffold yield ligands with varying selectivity, aiding in the study of individual transporter roles in neurotransmission. nih.gov
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)Mitigating Radiation-Induced Cognitive DeclineNeural Stem/Progenitor Cells, MicrogliaNSPP treatment preserved cognitive function in mice post-irradiation by promoting neural stem cell proliferation and reducing neuroinflammation. nih.govbiorxiv.orgresearchgate.net
Nitrofuranyl MethylpiperazinesAnti-Tuberculosis Drug DiscoveryMycobacterium tuberculosisIdentification of potent compounds effective against both sensitive and resistant strains of TB. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Structural Elucidation Techniques for Novel Derivatives

The synthesis of new derivatives based on the 1-Methyl-4-(4-nitrophenyl)piperazine scaffold necessitates unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools utilized for this purpose, offering complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely employed to characterize this compound and its derivatives.

For the parent compound, this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that correspond to the different proton environments in the molecule. jocpr.com The aromatic protons on the nitrophenyl ring typically appear as two distinct doublets in the downfield region, a result of their coupling to each other. The protons on the piperazine (B1678402) ring and the methyl group give rise to signals in the upfield region, with their multiplicity and integration providing key structural information. jocpr.com

In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. jocpr.com The carbons of the nitrophenyl group are found in the aromatic region of the spectrum, while the carbons of the piperazine ring and the methyl group appear at higher field.

When novel derivatives are synthesized, for instance, by modifying the piperazine or the nitrophenyl moiety, changes in the NMR spectra provide crucial evidence of the successful chemical transformation. For example, in the synthesis of a series of 4-nitrophenylpiperazine derivatives, comprehensive characterization using ¹H-NMR and ¹³C-NMR was performed to confirm the structures of the target compounds. The appearance of new signals or shifts in existing signals in the NMR spectra of these derivatives allows for the precise determination of where new functional groups have been introduced.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound jocpr.com

Nucleus Chemical Shift (δ, ppm) Description
¹H NMR8.09Doublet, 2H (aromatic)
6.80Doublet, 2H (aromatic)
3.48-3.37Multiplet, 4H (piperazine)
2.58-2.50Multiplet, 4H (piperazine)
2.35Singlet, 3H (methyl)
¹³C NMR154.91Aromatic Carbon
138.55Aromatic Carbon
126.03Aromatic Carbon
112.79Aromatic Carbon
54.59Piperazine Carbon
47.02Piperazine Carbon
46.10Methyl Carbon

Note: Data acquired in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.

Mass Spectrometry (MS) (e.g., ESI/MS, High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of a compound and can offer insights into its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI/MS) is a soft ionization technique commonly used for the analysis of organic molecules like this compound. For the parent compound, ESI/MS analysis typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. jocpr.com The calculated mass for C₁₁H₁₅N₃O₂ is 221.26 g/mol , and the ESI/MS spectrum would be expected to show a peak around m/z 222.1 for the [M+H]⁺ ion. jocpr.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. In the characterization of novel aryl piperazine derivatives, HRMS is frequently employed. For example, in the synthesis of a derivative of 1-(4-nitrophenyl)piperazine (B103982), the HRMS (ESI positive) data showed a calculated m/z for [M+H]⁺ of 397.1988, with the found value being 397.1985. rsc.org This close agreement between the calculated and found mass confirms the elemental composition of the synthesized derivative.

Table 2: Representative Mass Spectrometry Data for a Novel Derivative of 1-(4-nitrophenyl)piperazine rsc.org

Derivative Formula Ion Calculated m/z Found m/z
A synthesized aryl piperazine derivativeC₂₀H₂₄N₆O₃[M+H]⁺397.1988397.1985

Purity Determination and Quantitative Analysis in Research

Ensuring the purity of a chemical compound is critical for obtaining reliable and reproducible results in research. High-Performance Liquid Chromatography and Elemental Analysis are standard methods for assessing purity and confirming the empirical formula.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to assess the purity of synthesized compounds. A validated Reversed-Phase HPLC (RP-HPLC) method can effectively separate the target compound from any starting materials, byproducts, or degradation products.

While a specific HPLC method for the purity assessment of this compound is not detailed in the provided search results, a representative validated RP-HPLC method for a structurally related piperazine derivative illustrates the typical parameters employed. nih.gov Such a method would involve an octadecyl silane (B1218182) (C18) column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. nih.gov The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For novel compounds, purity is often expected to be ≥95%.

Table 3: Example of HPLC Parameters for Purity Determination of a Piperazine Derivative nih.gov

Parameter Condition
Column Octadecyl (C18), 250 x 4.0 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (pH 2)
Detection UV at 239 nm
Internal Standard Phenacetin

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the calculated theoretical values based on the proposed empirical formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the empirical formula and the purity of the compound.

For this compound, with the molecular formula C₁₁H₁₅N₃O₂, the theoretical elemental composition can be calculated as follows:

Carbon (C): (12.01 * 11 / 221.26) * 100% = 59.71%

Hydrogen (H): (1.01 * 15 / 221.26) * 100% = 6.83%

Nitrogen (N): (14.01 * 3 / 221.26) * 100% = 18.99%

Oxygen (O): (16.00 * 2 / 221.26) * 100% = 14.47%

In research involving the synthesis of novel derivatives of 1-(4-nitrophenyl)piperazine, elemental analysis is a standard characterization technique. For a series of newly synthesized aryl piperazine derivatives, elemental analyses were performed, and the results were found to be within ±0.3% of the calculated values, confirming their elemental composition and high purity. rsc.org

Table 4: Example of Elemental Analysis Data for a Novel 1-(4-nitrophenyl)piperazine Derivative rsc.org

Derivative Molecular Formula Analysis Calculated (%) Found (%)
A synthesized aryl piperazine derivativeC₂₁H₂₄N₆O₅C57.2657.44
H5.495.31
N19.0819.19

Future Perspectives and Emerging Research Directions for 1 Methyl 4 4 Nitrophenyl Piperazine

Integration with Computational Chemistry and Artificial Intelligence for Drug Discovery

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and optimization of novel therapeutics based on the 1-methyl-4-(4-nitrophenyl)piperazine scaffold. These in silico approaches can significantly accelerate the identification of promising drug candidates and refine their properties with greater efficiency and precision than traditional methods. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: For piperazine (B1678402) derivatives, QSAR studies have been instrumental in developing mathematical models that correlate molecular descriptors with biological activity. mdpi.com For instance, research on a series of piperazine derivatives as mTORC1 inhibitors identified key descriptors like lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) as being significantly correlated with their inhibitory activity. mdpi.com These models can be applied to a virtual library of this compound analogs to predict their potential efficacy and guide the synthesis of more potent compounds. mdpi.com

Molecular Docking and Dynamics Simulations: Molecular docking is a powerful computational tool for predicting the binding interactions between a ligand and a target protein. jetir.org For novel nitrophenylpiperazine derivatives, docking studies have been employed to investigate their interactions with the active site of enzymes like tyrosinase. nih.govnih.gov Such studies can elucidate the binding mode of this compound and its analogs with various therapeutic targets, providing insights for structure-based drug design. nih.gov Furthermore, molecular dynamics simulations can reveal the stability and dynamics of the ligand-protein complex over time, offering a more comprehensive understanding of the binding interactions. nih.gov

Table 1: Computational Approaches in the Drug Discovery of Piperazine Derivatives
Computational MethodApplication for this compound AnalogsPotential Outcome
QSAR ModelingPredicting the biological activity of virtual libraries based on molecular descriptors. mdpi.comPrioritization of synthetic candidates with higher predicted potency.
Molecular DockingVisualizing and predicting the binding interactions with therapeutic targets. nih.govnih.govRational design of derivatives with improved target affinity and selectivity.
Molecular DynamicsAssessing the stability of ligand-protein complexes over time. nih.govUnderstanding the dynamic nature of binding and identifying key stable interactions.
AI/Machine LearningDesigning novel derivatives with optimized ADME/Tox properties. mdpi.commdpi.comAccelerated discovery of drug candidates with favorable developability profiles.

Novel Delivery Systems and Formulation Strategies for Academic Exploration

The therapeutic potential of this compound and its derivatives may be enhanced through the development of novel drug delivery systems. Many piperazine-based compounds exhibit poor water solubility, which can limit their bioavailability. nih.gov Advanced formulation strategies are being explored in academic research to overcome these limitations and improve the pharmacokinetic profiles of such compounds.

Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drug molecules. nih.govresearchgate.net For poorly soluble compounds like many piperazine derivatives, encapsulation within liposomes can improve their solubility, prolong their circulation time, and potentially reduce off-target toxicity. nih.govmdpi.com Research into liposomal formulations for piperazine-based anticancer agents, for example, could enhance their delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. researchgate.net

Nanoparticle-Based Delivery: Polymeric nanoparticles represent another promising avenue for the delivery of piperazine-based therapeutics. researchgate.net These systems can be engineered to control the release of the encapsulated drug, target specific tissues or cells, and protect the drug from degradation. For neurodegenerative diseases, nanoparticle-based delivery systems could be designed to cross the blood-brain barrier, a significant challenge in the treatment of central nervous system (CNS) disorders. mdpi.com

Co-administration with P-glycoprotein Inhibitors: P-glycoprotein (P-gp) is an efflux transporter that can limit the oral bioavailability of many drugs. nih.gov Studies have shown that co-administration of a piperazine derivative with a P-gp inhibitor can significantly enhance the oral bioavailability of P-gp substrate drugs like paclitaxel. nih.gov This suggests that exploring the potential of this compound or its analogs as P-gp inhibitors, or co-formulating them with known inhibitors, could be a viable strategy to improve their oral absorption. nih.gov

Table 2: Novel Drug Delivery Systems for Piperazine Derivatives
Delivery SystemMechanism of ActionPotential Application for this compound
LiposomesEncapsulation of poorly soluble drug in lipid bilayers, improving solubility and circulation time. nih.govresearchgate.netEnhanced delivery of anticancer analogs to tumor sites.
Polymeric NanoparticlesControlled release and potential for targeted delivery across biological barriers. researchgate.netImproved delivery to the CNS for treating neurodegenerative disorders. mdpi.com
Co-administration with P-gp InhibitorsInhibition of drug efflux transporters to increase oral bioavailability. nih.govImproved oral absorption and systemic exposure of therapeutic analogs.

Expanding the Chemical Space through Combinatorial Synthesis and High-Throughput Screening

To fully explore the therapeutic potential of the this compound scaffold, a systematic expansion of its chemical space is necessary. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for the rapid synthesis and evaluation of large libraries of related compounds. moleculardevices.com

Combinatorial Synthesis of Piperazine Libraries: The piperazine core is a versatile scaffold that lends itself well to combinatorial synthesis. researchgate.net By varying the substituents on the phenyl ring and the methyl group, a diverse library of this compound analogs can be generated. Recent advances in synthetic methodologies, including C-H functionalization, further expand the possibilities for creating novel piperazine derivatives with unique structural features. researchwithnj.com For example, a diverse library of 1,4-disubstituted-1,2,3-triazolo-tethered piperazine-nitroimidazole conjugates was designed and synthesized to evaluate their anti-proliferative activity. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a variety of biological targets. nih.govresearchgate.net For this compound analogs, HTS campaigns can be designed to identify compounds with activity in key therapeutic areas such as oncology and neurodegenerative diseases. nih.govnih.gov For instance, screening a library of piperazine-derived compounds against breast cancer cell lines led to the identification of several hits with selective cytotoxic activity. mdpi.com Similarly, HTS can be employed to discover compounds that modulate targets relevant to CNS disorders. lifechemicals.com

The data generated from HTS can then be used to build structure-activity relationships (SAR), which can inform the design of subsequent generations of more potent and selective compounds.

Addressing Unmet Medical Needs with Piperazine-Based Therapeutics

The ultimate goal of developing derivatives of this compound is to address significant unmet medical needs. The versatile nature of the piperazine scaffold has led to its incorporation in drugs targeting a wide range of diseases. rsc.orgresearchgate.net

Oncology: Cancer remains a leading cause of mortality worldwide, and there is a continuous need for novel and more effective anticancer agents. researchgate.net The piperazine moiety is a key structural component of several successful anticancer drugs. mdpi.com Screening of piperazine-based libraries has identified compounds with potent activity against various cancer cell lines, including breast and lung cancer. mdpi.comnih.gov Future research on this compound analogs could focus on identifying compounds with novel mechanisms of action or those that can overcome drug resistance.

Neurodegenerative Diseases: Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a major and growing public health challenge with a lack of curative treatments. mdpi.comnih.gov The piperazine scaffold has shown promise in the development of therapeutic agents for these conditions. nih.gov For example, certain piperazine derivatives have been found to have neuroprotective effects and the ability to restore long-term potentiation in models of Alzheimer's disease. nih.gov The development of this compound analogs that can cross the blood-brain barrier and modulate key pathological pathways in neurodegeneration is a promising area of future research. innoget.com

Rare and Orphan Diseases: There is a significant unmet medical need for the treatment of rare and orphan diseases, many of which have a genetic basis. nih.govefpia.eu Drug repurposing, the process of finding new uses for existing drugs, is an increasingly important strategy for developing therapies for these conditions. nih.gov The broad biological activity of piperazine derivatives suggests that libraries of this compound analogs could be screened for activity against targets relevant to rare diseases, potentially leading to the discovery of novel treatments for these underserved patient populations.

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(4-nitrophenyl)piperazine?

The compound is typically synthesized via nucleophilic aromatic substitution, where a nitro-substituted aryl halide reacts with a methylpiperazine derivative. For example, in analogous piperazine derivatives, reactions often employ polar aprotic solvents (e.g., DMF) under reflux, with yields optimized by adjusting stoichiometry and reaction time . Advanced methods may use microwave-assisted synthesis to reduce reaction times.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions on the piperazine and aryl rings (e.g., 1^1H and 13^{13}C NMR) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • Elemental Analysis : To verify purity and stoichiometric composition .
  • Infrared (IR) Spectroscopy : To identify functional groups like nitro (-NO2_2) and aromatic C-H stretches.

Q. What safety precautions are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as piperazine derivatives can cause irritation .
  • Work in a fume hood to prevent inhalation of dust.
  • Store in a cool, dry environment away from oxidizers .

Q. What chromatographic methods are effective in purification?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or methanol/dichloromethane .
  • TLC Monitoring : Rf_f values (e.g., 0.39–0.44 in ethyl acetate/hexane systems) help track purification progress .
  • HPLC : For high-purity isolation, especially for biological assays .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives with low reactivity?

  • Catalyst Optimization : Use Pd-based catalysts for cross-coupling reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity .
  • Temperature Control : Microwave-assisted synthesis reduces side reactions and improves yields .
  • Example: In a study, modifying substituents on the aryl ring increased yields from 41% to 92% .

Q. How to resolve discrepancies in melting points during synthesis?

  • Purity Check : Recrystallize using solvents like methanol or ethanol.

  • Polymorph Analysis : Use X-ray crystallography to identify crystal packing variations .

  • Measurement Consistency : Calibrate equipment and standardize heating rates.

    CompoundReported m.p. (°C)Source
    Derivative 13190–191
    Derivative 26176–177

Q. How to design a structure-activity relationship (SAR) study for enhanced bioactivity?

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups on the aryl ring .
  • Piperazine Modifications : Replace methyl with bulkier groups to alter receptor binding .
  • Assay Selection : Test antimicrobial activity against Gram-positive/negative strains or antioxidant capacity via DPPH radical scavenging .

Q. How to address inconsistencies in antimicrobial assay results?

  • Strain-Specific Testing : Use standardized strains (e.g., S. aureus ATCC 25923) .
  • Concentration Gradients : Test 1–100 µg/mL to identify MIC (minimum inhibitory concentration).
  • Control Experiments : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls .

Q. What in vitro models evaluate antioxidant activity?

  • DPPH Assay : Measure radical scavenging at 517 nm; IC50_{50} values indicate potency .
  • FRAP Assay : Quantify Fe3+^{3+} reduction to Fe2+^{2+} .
  • Cell-Based Models : Use oxidative stress-induced cell lines (e.g., HepG2) with ROS detection probes.

Q. How to analyze crystal structures for piperazine derivatives?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .
  • Packing Diagrams : Visualize lattice arrangements to predict stability and solubility .
  • Example: A derivative crystallized in a monoclinic system (space group P21_1/c) with β = 100.54° .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.